molecular formula C20H22O6 B1221229 Isocolumbin CAS No. 471-54-5

Isocolumbin

Cat. No. B1221229
CAS RN: 471-54-5
M. Wt: 358.4 g/mol
InChI Key: AALLCALQGXXWNA-VBFYFJBNSA-N
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Description

Isocolumbin, also known as 4-hydroxy-3-methoxybenzaldehyde, is an organic compound found in various plant species. It is a naturally occurring aromatic aldehyde with a distinctive sweet, fruity aroma and flavor. This compound is used in the food and beverage industries as a flavoring agent and in the production of perfumes, cosmetics, and pharmaceuticals. It is also used as a dye for textiles and paper. Recently, this compound has been studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-allergic activities.

Scientific Research Applications

Structural Analysis and Stereochemistry

  • X-Ray Analysis of Isocolumbin Adducts : A study conducted by Cheung et al. (1966) used X-ray analysis to determine the stereochemistry of this compound. They examined the 1-p-iodophenyl-3-phenylpyrazoline adduct of this compound, confirming its molecular dimensions and stereochemistry. This research provides foundational understanding of this compound's chemical structure, crucial for further applications (Cheung et al., 1966).

Bioactive Compound in Diabetes and Obesity

  • Binding Affinity in Diabetes and Obesity Pathogenesis : Mandar et al. (2021) explored the binding affinity of bioactives, including this compound, with proteins involved in diabetes and obesity. This compound showed interaction with several proteins linked to these conditions, indicating its potential role in therapeutic applications for these diseases (Mandar et al., 2021).

Anti-Inflammatory Activity

  • Anti-Inflammatory Activities in Sphenocentrum jollyanum : A study by Moody et al. (2006) examined the anti-inflammatory properties of this compound, isolated from Sphenocentrum jollyanum. They found significant anti-inflammatory activities, supporting its use in traditional medicine for treating inflammation-based diseases (Moody et al., 2006).

Potential in Cancer Therapy

  • Breast Cancer Protein Target Agonists : Roy et al. (2022) investigated this compound as a potential lead compound against breast cancer receptors. The in silico study identified it as a promising candidate for future cancer treatments, highlighting its role in targeting specific cancer-related proteins (Roy et al., 2022).

Mechanism of Action

Target of Action

Isocolumbin, a diterpenoid isolated from Jateorhiza palmate Miers (Colombo root) , has been identified to interact with multiple proteins involved in the pathogenesis of diabetes and obesity . The primary targets include adiponectin , cholesteryl ester transfer protein , peroxisome proliferator-activated receptor-γ , pancreatic α-amylase , and α-glucosidase . These targets play crucial roles in metabolic processes, and their modulation can have significant effects on health.

Mode of Action

This compound interacts with its targets through binding, which can alter the function of these proteins . For instance, this compound has been found to have a high binding affinity with α-amylase and α-glucosidase, enzymes that play a key role in carbohydrate metabolism . By inhibiting these enzymes, this compound could potentially manage postprandial hyperglycemia .

Biochemical Pathways

The interaction of this compound with its targets affects various biochemical pathways. For example, the inhibition of α-amylase and α-glucosidase can disrupt carbohydrate digestion, leading to a decrease in postprandial glucose levels . This can be beneficial in the management of conditions like diabetes.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. For instance, by inhibiting α-amylase and α-glucosidase, this compound could potentially reduce postprandial glucose levels, which could be beneficial in managing diabetes .

Safety and Hazards

Isocolumbin is an organic mercury compound with high toxicity. Contact and intake should be avoided. There is no clear air exposure limit for this compound. As an organomercuric compound, it is handled with strict safety measures to ensure safe operation in a laboratory environment .

Future Directions

The potential of common spices and herbs as antiviral agents and immunity boosters has been highlighted. A questionnaire-based online survey has been conducted on home remedies during COVID-19 among a wide range of peoples of different age groups from various countries .

Biochemical Analysis

Biochemical Properties

Isocolumbin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to interact with peroxisome proliferator-activated receptor-γ (PPAR-γ), a nuclear receptor involved in the regulation of glucose and lipid metabolism . The binding of this compound to PPAR-γ enhances its activity, leading to improved insulin sensitivity and reduced inflammation. Additionally, this compound inhibits the activity of pancreatic α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion, thereby reducing postprandial blood glucose levels .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In adipocytes, this compound enhances the expression of adiponectin, a hormone that regulates glucose levels and fatty acid breakdown . This leads to improved insulin sensitivity and reduced adiposity. In hepatocytes, this compound modulates the expression of genes involved in lipid metabolism, thereby reducing hepatic steatosis . Furthermore, this compound influences cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. This compound binds to PPAR-γ, leading to the activation of this nuclear receptor and subsequent transcription of target genes involved in glucose and lipid metabolism . Additionally, this compound inhibits the activity of pancreatic α-amylase and α-glucosidase by binding to their active sites, thereby preventing the breakdown of carbohydrates into glucose . This dual mechanism of action contributes to the anti-diabetic effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its efficacy in reducing blood glucose levels and improving insulin sensitivity in both in vitro and in vivo models

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to improve glucose tolerance and reduce adiposity without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, careful consideration of dosage is essential to maximize the therapeutic benefits of this compound while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism. It enhances the activity of PPAR-γ, leading to increased expression of genes involved in fatty acid oxidation and glucose uptake . Additionally, this compound inhibits the activity of enzymes such as pancreatic α-amylase and α-glucosidase, thereby reducing the breakdown of carbohydrates into glucose . These effects contribute to the overall metabolic benefits of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is likely to interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound may accumulate in specific compartments, such as the nucleus and cytoplasm, where it exerts its biochemical effects

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is known to localize in the nucleus, where it interacts with nuclear receptors such as PPAR-γ to regulate gene expression . Additionally, this compound may localize in the cytoplasm, where it interacts with enzymes involved in carbohydrate metabolism . The subcellular localization of this compound is likely influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Isocolumbin involves the conversion of Magnoflorine to Isocolumbin through a series of chemical reactions.", "Starting Materials": [ "Magnoflorine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Magnoflorine is first treated with hydrochloric acid to form Magnoflorine hydrochloride.", "The Magnoflorine hydrochloride is then treated with sodium hydroxide to form Norcolumbin.", "Norcolumbin is then treated with methanol and acetic anhydride in the presence of sulfuric acid to form Columbin acetate.", "Columbin acetate is then treated with sodium bicarbonate to form Columbin.", "Finally, Columbin is treated with ethyl acetate and water in the presence of sulfuric acid to form Isocolumbin." ] }

CAS RN

471-54-5

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

(1S,2R,3R,5R,8R,11S,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione

InChI

InChI=1S/C20H22O6/c1-18-9-14(11-5-8-24-10-11)25-16(21)12(18)3-6-19(2)15(18)13-4-7-20(19,23)17(22)26-13/h4-5,7-8,10,12-15,23H,3,6,9H2,1-2H3/t12-,13-,14+,15+,18-,19-,20+/m0/s1

InChI Key

AALLCALQGXXWNA-VBFYFJBNSA-N

Isomeric SMILES

C[C@]12CC[C@H]3C(=O)O[C@H](C[C@@]3([C@H]1[C@@H]4C=C[C@]2(C(=O)O4)O)C)C5=COC=C5

SMILES

CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5

melting_point

190 °C

physical_description

Solid

synonyms

4-hydroxy-15,16-epoxycleroda-2,13(16),14-trieno-17,12-18,1-biscarbolactone
columbin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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